Methyl 6-aminopyrimidine-4-carboxylate

Descripción general

Descripción

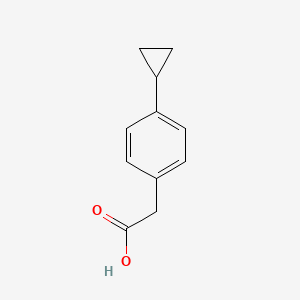

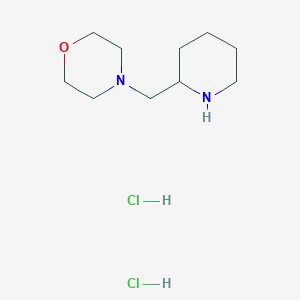

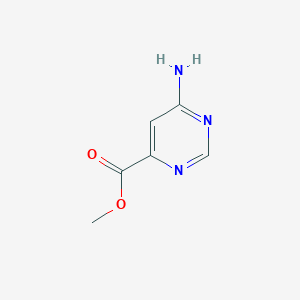

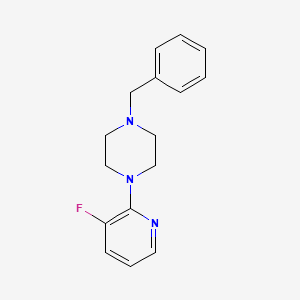

Methyl 6-aminopyrimidine-4-carboxylate is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. Pyrimidines are important biological compounds as they are fundamental components of nucleic acids. The methyl group attached to the carboxylate function indicates that it is a derivative of pyrimidine with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to methyl 6-aminopyrimidine-4-carboxylate, has been reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Although this method does not directly synthesize methyl 6-aminopyrimidine-4-carboxylate, it provides insight into the type of catalytic systems that could be employed for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, providing insights into the conformation and vibrational characteristics of the pyrimidine ring system . Similarly, the crystal structure of a cocrystal involving 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid has been reported, which includes hydrogen bonding interactions that could be relevant for understanding the binding properties of methyl 6-aminopyrimidine-4-carboxylate .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions due to their reactive sites, such as amino and carboxylate groups. For instance, methyl 2-[N-(2'-pyridylmethyl)carbamyl]pyridine-6-carboxylate has been shown to act as a precursor for unsymmetrical diamide ligands, indicating the potential for pyrimidine derivatives to form complex structures with metals . Additionally, the reactivity of the pyrimidine ring can be exploited in multicomponent synthesis, as demonstrated by the catalyst-free synthesis of pyrimidine-2,4(1H,3H)-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be studied through experimental and theoretical approaches. Anharmonic vibrational and electronic spectral studies of 2-amino-4-hydroxy-6-methylpyrimidine have been conducted, combining experimental techniques like FTIR, FT-Raman, and UV-Vis with theoretical methods such as DFT and MP2, to understand the ground electronic state of the molecule . These studies provide valuable information on the vibrational frequencies, electronic spectra, and molecular orbitals, which are crucial for understanding the behavior of methyl 6-aminopyrimidine-4-carboxylate in different environments.

Aplicaciones Científicas De Investigación

Crystal Structure Prediction and Intermolecular Interactions

Methyl 6-aminopyrimidine-4-carboxylate and its analogues play a significant role in crystal structure prediction and understanding intermolecular interactions. The interactions between carboxylates, pyridine, and pyrimidine heterocycles, specifically between 2-amino-4-methylpyrimidine and 2-methylbenzoic acid, have been studied using cluster analysis and multivariate statistics. This research aids in classifying intermolecular interactions and potentially enhances crystal structure prediction capabilities (Collins et al., 2010).

Isostructural Co-Crystals Design

Research has been conducted on designing isostructural co-crystals involving aminopyrimidines. A series of 17 co-crystals were prepared, showcasing the formation based on the interchange of chloro and methyl groups. These studies emphasize the formation of stable and reliable heterotetramers between an aminopyrimidine and benzoic acid, providing insights into supramolecular architectures (Ebenezer, Muthiah & Butcher, 2011).

Structural Analysis and Derivative Synthesis

The compound methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate has been studied for its crystal and molecular structures. This compound was obtained as a side product during the synthesis of an antitubercular agent, highlighting its role in the synthesis of medical compounds (Richter et al., 2023).

Hydrogen Bonding and Tautomerism Studies

The hydrogen bonding and tautomerism of pyrimidine-containing macrocycles, including 2-thio-4-aminopyrimidine and 6-methyluracil moieties, have been extensively studied. Research on these compounds contributes to our understanding of molecular structures, hydrogen bonding, and their effects on molecular properties (Shagidullin et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 6-aminopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUGGQRGURMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620741 | |

| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-aminopyrimidine-4-carboxylate | |

CAS RN |

77817-12-0 | |

| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)